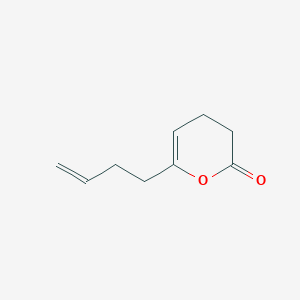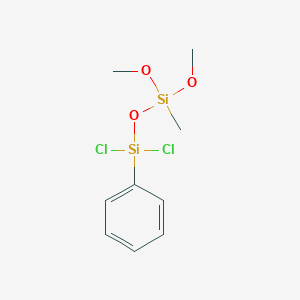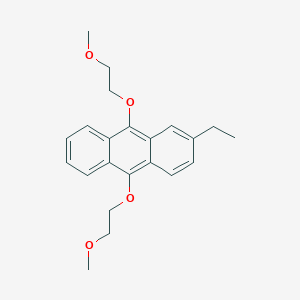
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two methoxyethoxy groups attached to the anthracene core, which enhances its solubility and reactivity. It is used in various scientific research applications due to its photophysical and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene is used in several scientific research fields:
Chemistry: As a photosensitizer in photochemical reactions and as a building block for more complex organic molecules.
Biology: In studies involving fluorescence imaging due to its strong fluorescent properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene exerts its effects is primarily through its photophysical properties. Upon exposure to light, the compound undergoes electronic excitation, which can lead to various photochemical reactions. The molecular targets and pathways involved include interactions with other organic molecules and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its blue emission and high thermal stability.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Used in OLEDs for its efficient blue light emission.
1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione: Utilized in redox flow batteries due to its high solubility and electrochemical properties.
Uniqueness
2-Ethyl-9,10-bis(2-methoxyethoxy)anthracene stands out due to its enhanced solubility and unique photophysical properties, making it highly suitable for applications in fluorescence imaging and electronic devices .
Properties
CAS No. |
360045-18-7 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-ethyl-9,10-bis(2-methoxyethoxy)anthracene |
InChI |
InChI=1S/C22H26O4/c1-4-16-9-10-19-20(15-16)22(26-14-12-24-3)18-8-6-5-7-17(18)21(19)25-13-11-23-2/h5-10,15H,4,11-14H2,1-3H3 |
InChI Key |
AWXNQMZKFHUXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


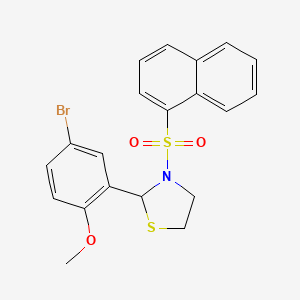
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

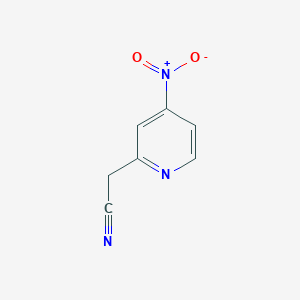
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
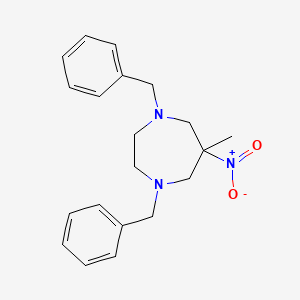
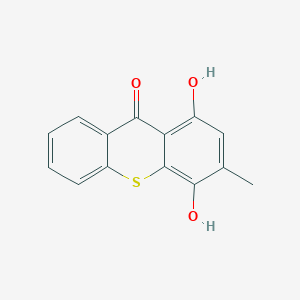
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
